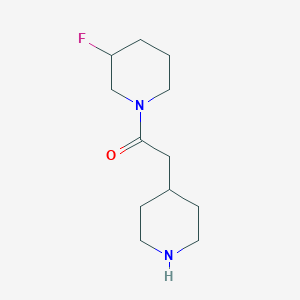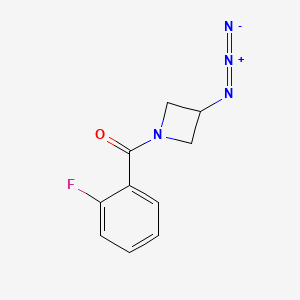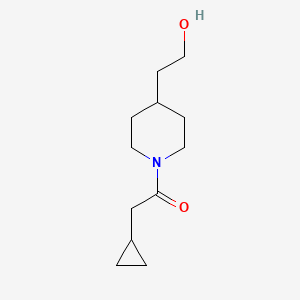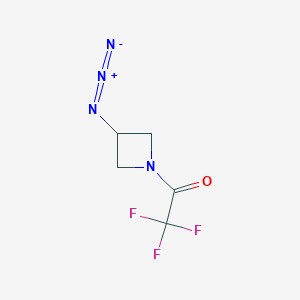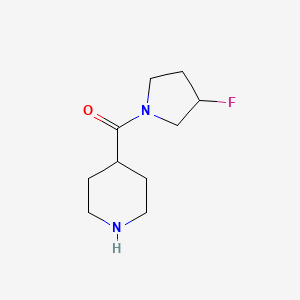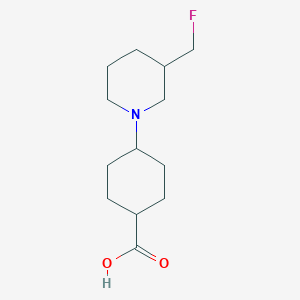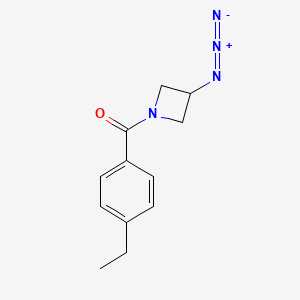
6-(3,3-Difluoropyrrolidin-1-yl)nicotinic acid
Vue d'ensemble
Description
“6-(3,3-Difluoropyrrolidin-1-yl)nicotinic acid” is a compound with significant potential in various fields of research and industry. It has the molecular formula C10H10F2N2O2 .
Molecular Structure Analysis
The molecular structure of “6-(3,3-Difluoropyrrolidin-1-yl)nicotinic acid” consists of a pyrrolidine ring attached to a nicotinic acid molecule . The molecular weight is 228.2 g/mol.Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis of Derivatives : Efficient synthesis routes have been developed for 2-trifluoromethyl-nicotinic acid derivatives, serving as key intermediates in the production of specific inhibitors, illustrating the versatility of nicotinic acid analogs in medicinal chemistry (Kiss, Ferreira, & Learmonth, 2008).
Production Methods : Innovative methods for producing nicotinic acid, a crucial component in various applications, have been explored, emphasizing the need for environmentally friendly and industrially feasible production techniques (Lisicki, Nowak, & Orlińska, 2022).
CAIII Inhibition for Therapeutics : 6-substituted nicotinic acid analogs, including 6-(3,3-Difluoropyrrolidin-1-yl)nicotinic acid, have been identified as potent inhibitors of carbonic anhydrase III, a new pharmacological target for dyslipidemia and cancer treatment (Mohammad, Alzweiri, Khanfar, & Al-Hiari, 2017).
Extraction and Recovery : Studies on the intensification of nicotinic acid recovery using reactive extraction techniques highlight the chemical's significance in various industries and the importance of efficient separation methods (Kumar, Wasewar, & Babu, 2008).
Pharmaceutical and Medicinal Applications
Development of Pseudopeptides : Research on nicotinic acid-based pseudopeptides, including those with a pyrrolidine ring, suggests potential applications in drug development, given their structural and functional diversity (Ovdiichuk et al., 2015).
Bi-functional Catalysis : Nicotinium compounds derived from nicotinic acid, including those with pyrrolidine structures, have been used as catalysts in the synthesis of complex organic compounds, indicating their utility in synthetic chemistry (Tamaddon & Azadi, 2018).
Molecular Complex Formation : Studies on the crystal structure of compounds involving nicotinic acid demonstrate its ability to form complex structures with metal ions, which can have implications in materials science and pharmacology (Jiang et al., 2009).
Nicotinic Acid as a Building Block : Research on the synthesis of various nicotinic acid derivatives, including pyridine and pyrrolidine variants, underscores its role as a versatile building block in pharmaceutical synthesis (Wang et al., 2006).
Potential Antihyperlipidemic Activity : Nicotinic acid-based compounds have been investigated for their potential in treating hyperlipidemia, indicating the therapeutic relevance of these derivatives in cardiovascular diseases (Shoman et al., 2020).
Propriétés
IUPAC Name |
6-(3,3-difluoropyrrolidin-1-yl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2N2O2/c11-10(12)3-4-14(6-10)8-2-1-7(5-13-8)9(15)16/h1-2,5H,3-4,6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFJFVRZOCHBZSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C2=NC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3,3-Difluoropyrrolidin-1-yl)nicotinic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



